1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane

Catalog No.
S899317
CAS No.
86194-41-4
M.F
C6H6Cl6
M. Wt
296.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyc...

CAS Number

86194-41-4

Product Name

1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane

IUPAC Name

1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane

Molecular Formula

C6H6Cl6

Molecular Weight

296.9 g/mol

InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1D,2D,3D,4D,5D,6D

InChI Key

JLYXXMFPNIAWKQ-MZWXYZOWSA-N

SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)Cl

Isotope-Labeled Internal Standard

alpha-HCH D6, also known as 1,2,3,4,5,6-Hexachlorocyclohexane-d6, is a deuterium-labeled (isotope-labeled) variant of alpha-HCH (alpha-Hexachlorocyclohexane). Due to the presence of six deuterium atoms replacing hydrogen atoms in its structure, alpha-HCH D6 has a slightly higher molecular weight compared to regular alpha-HCH. This property makes alpha-HCH D6 a valuable tool in analytical chemistry, particularly as an internal standard in gas chromatography-mass spectrometry (GC-MS) [, , ].

During GC-MS analysis, a complex mixture is separated into its individual components based on their chemical properties. The mass spectrometer then identifies and quantifies each component. An internal standard is a known compound added to the sample before analysis. Since the internal standard behaves similarly to the analytes of interest during the analysis process, it allows for correction of variations in instrument response or losses during sample preparation. The mass of the internal standard should be close to, but not identical to, the analytes of interest to ensure good separation during GC. The presence of the extra deuterium atoms in alpha-HCH D6 fulfills this criterion, making it a suitable internal standard for the analysis of various organochlorine pesticides, including alpha-HCH itself [, , ].

Environmental Monitoring

Due to its structural similarity to alpha-HCH, alpha-HCH D6 can be used as a surrogate standard to monitor environmental levels of alpha-HCH. Alpha-HCH is a persistent organic pollutant (POP) known for its bioaccumulation potential. Since alpha-HCH D6 shares similar chemical and physical properties with alpha-HCH, its behavior in the environment is expected to be comparable [, ]. By measuring the concentration of alpha-HCH D6 alongside samples suspected to contain alpha-HCH, scientists can gain insights into the environmental fate and distribution of alpha-HCH without directly measuring the potentially hazardous compound itself [, ].

1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane is a synthetic compound derived from cyclohexane, where all six hydrogen atoms are replaced by chlorine atoms, and the carbon skeleton is fully deuterated. This compound belongs to the family of hexachlorocyclohexanes, which are known for their complex chemical properties and environmental persistence. The presence of deuterium instead of hydrogen can significantly influence the physical and chemical properties of the compound, including its stability and reactivity.

The chemical behavior of 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane is primarily characterized by halogenation and substitution reactions typical of chlorinated hydrocarbons. Key reactions include:

  • Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles in various solvents.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form alkenes.
  • Hydrolysis: In the presence of water or aqueous bases, hydrolysis can occur leading to the formation of alcohols or acids.

These reactions are influenced by the steric hindrance introduced by multiple chlorine substituents and the unique isotopic composition due to deuterium.

Research indicates that hexachlorocyclohexanes exhibit significant biological activity. Specifically:

  • Toxicity: Compounds like β-hexachlorocyclohexane have been shown to have carcinogenic properties and can induce cellular malignant transformations. Studies have demonstrated that exposure to β-hexachlorocyclohexane affects cellular mechanisms leading to DNA damage and potential cancer development .
  • Endocrine Disruption: Chlorinated compounds are often implicated in endocrine disruption due to their structural similarity to hormones.

The biological activity of 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane may mirror these findings but requires specific studies for conclusive evidence.

The synthesis of 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane can be achieved through several methods:

  • Chlorination of Cyclohexane: Cyclohexane can be chlorinated using chlorine gas under UV light or heat to yield various chlorinated products. Controlled conditions can lead to the formation of hexachloro derivatives.
  • Deuteration: The incorporation of deuterium can be achieved through deuterated solvents or reagents during synthesis or by using specific isotopic exchange methods.
  • Sequential Reactions: A combination of halogenation followed by selective substitution or elimination reactions may also be employed to achieve the desired compound.

Several compounds share structural similarities with 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane:

Compound NameChlorination LevelDeuteration LevelUnique Properties
β-HexachlorocyclohexaneHexaNoneKnown carcinogen; persistent environmental pollutant
Lindane (γ-Hexachlorocyclohexane)HexaNoneInsecticide; regulated due to toxicity
1-HexadeceneNoneNoneAliphatic hydrocarbon; used in polymer synthesis
1-Chloro-2-deuteriocyclohexaneMonoDeuteroUseful in mechanistic studies

The uniqueness of 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane lies in its complete chlorination combined with full deuteration which may alter its reactivity compared to its non-deuterated counterparts.

XLogP3

3.8

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-16

Explore Compound Types